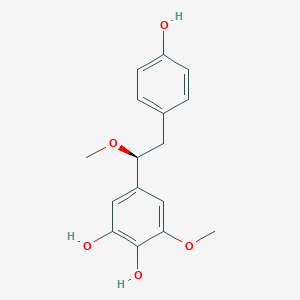

Dendrocandin C

Descripción

Structure

3D Structure

Propiedades

Fórmula molecular |

C16H18O5 |

|---|---|

Peso molecular |

290.31 g/mol |

Nombre IUPAC |

5-[(1S)-2-(4-hydroxyphenyl)-1-methoxyethyl]-3-methoxybenzene-1,2-diol |

InChI |

InChI=1S/C16H18O5/c1-20-14(7-10-3-5-12(17)6-4-10)11-8-13(18)16(19)15(9-11)21-2/h3-6,8-9,14,17-19H,7H2,1-2H3/t14-/m0/s1 |

Clave InChI |

NETURQQBHBZIMJ-AWEZNQCLSA-N |

SMILES isomérico |

COC1=CC(=CC(=C1O)O)[C@H](CC2=CC=C(C=C2)O)OC |

SMILES canónico |

COC1=CC(=CC(=C1O)O)C(CC2=CC=C(C=C2)O)OC |

Sinónimos |

dendrocandin C |

Origen del producto |

United States |

Isolation and Structural Elucidation Methodologies

Methodological Approaches for Isolation from Natural Sources

The isolation of Dendrocandin C from its natural source, the stems of Dendrobium candidum, involves a systematic multi-step process combining solvent extraction and various chromatographic techniques. The initial step typically involves the air-drying and powdering of the plant material. This is followed by exhaustive extraction with a solvent such as methanol (B129727).

The resultant crude extract is then subjected to a series of liquid-liquid partitioning and chromatographic separations to isolate the target compound. A common protocol involves suspending the methanol extract in water and sequentially partitioning it with solvents of increasing polarity, such as petroleum ether, ethyl acetate (B1210297), and n-butanol, to fractionate the components based on their solubility.

The ethyl acetate fraction, which is often enriched with bibenzyl compounds, is then subjected to repeated column chromatography. Adsorbents like silica (B1680970) gel and Sephadex LH-20 are frequently employed. Gradient elution with solvent systems, for instance, a chloroform-methanol mixture, allows for the separation of compounds with similar polarities. The final purification of Dendrocandin C is often achieved through preparative high-performance liquid chromatography (prep-HPLC), yielding the compound in a pure form.

Advanced Spectroscopic and Analytical Techniques in Structural Characterization

The structural elucidation of Dendrocandin C relies on a combination of modern spectroscopic and spectrometric methods. High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is instrumental in determining the molecular formula of the compound. For Dendrocandin C, HRESIMS analysis provides a molecular formula of C₁₇H₂₀O₅, indicating nine degrees of unsaturation.

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for elucidating the detailed connectivity and spatial arrangement of atoms within the molecule. Both one-dimensional (¹H and ¹³C NMR) and two-dimensional (2D NMR) experiments are crucial.

The ¹H NMR spectrum of Dendrocandin C reveals the presence of aromatic protons, methoxy (B1213986) groups, and an aliphatic ethylene (B1197577) bridge characteristic of a bibenzyl structure. The ¹³C NMR spectrum complements this by showing the corresponding carbon resonances, including those of aromatic rings, methoxy carbons, and the aliphatic carbons.

2D NMR experiments, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are vital for establishing the precise connectivity. HSQC correlates directly bonded protons and carbons, while HMBC reveals long-range correlations (typically over two to three bonds) between protons and carbons. These correlations allow for the unambiguous assignment of all proton and carbon signals and the assembly of the molecular skeleton. For example, HMBC correlations can definitively place the methoxy groups on the aromatic rings and the ethylene bridge.

Table 1: ¹H and ¹³C NMR Spectroscopic Data for Dendrocandin C (in CD₃OD)

| Position | δ_C (ppm) | δ_H (ppm, J in Hz) |

| 1 | 134.3 | |

| 2 | 112.9 | 6.54 (d, 1.9) |

| 3 | 149.2 | |

| 4 | 146.1 | |

| 5 | 145.8 | |

| 6 | 120.3 | 6.47 (d, 1.9) |

| α | 87.5 | 4.49 (dd, 8.8, 4.4) |

| β | 43.1 | 2.87 (dd, 13.6, 4.4), 2.80 (dd, 13.6, 8.8) |

| 1' | 131.9 | |

| 2' | 131.1 | 7.08 (d, 8.5) |

| 3' | 116.2 | 6.70 (d, 8.5) |

| 4' | 156.9 | |

| 5' | 116.2 | 6.70 (d, 8.5) |

| 6' | 131.1 | 7.08 (d, 8.5) |

| 5-OCH₃ | 56.7 | 3.82 (s) |

| α-OCH₃ | 57.8 | 3.19 (s) |

Stereochemical Determination and Absolute Configuration Assignment

A critical aspect of the structural elucidation of a chiral molecule like Dendrocandin C is the determination of its stereochemistry, specifically its absolute configuration. Dendrocandin C possesses a single stereocenter at the α-carbon of the bibenzyl core.

The absolute configuration of Dendrocandin C has been assigned as (S). This determination is primarily based on the analysis of its optical rotation. The compound exhibits a negative specific optical rotation value, [α]D, which is a key indicator of its stereochemical nature. The specific rotation value for (S)-Dendrocandin C has been reported as -9.5 (c 0.1, MeOH).

Furthermore, the assignment is often supported by biogenetic considerations. The stereochemistry is compared with that of structurally related co-occurring bibenzyls for which the absolute configuration has been unequivocally established, for instance, through X-ray crystallography or total synthesis. The consistent stereochemistry among related natural products within the same plant species provides strong corroborative evidence for the assigned configuration.

Biosynthetic Pathways and Enantioselective Considerations

Elucidation of Proposed Biosynthetic Origins within Dendrobium spp.

Dendrocandin C is a member of the bibenzyl class of secondary metabolites, which are characteristic constituents of medicinal orchids, particularly within the Dendrobium genus. mdpi.com The biosynthesis of bibenzyls, including Dendrocandin C, is believed to follow the phenylpropanoid and polyketide pathways. Bibenzyls serve as essential precursors for the synthesis of phenanthrene (B1679779) substances. mdpi.com

The core structure of bibenzyls is 1,2-diphenylethane (B90400). In Dendrobium species, the biosynthesis of these compounds is a complex process. mdpi.com Research indicates that bibenzyl compounds are found in various parts of the plant, with studies identifying them in the stems and leaves of D. officinale. mdpi.com The production and distribution of these secondary metabolites are often specific to the species, organ, and developmental stage of the orchid. mdpi.com

Investigation of Enzymatic Transformations and Precursor Intermediates

The biosynthesis of bibenzyl compounds is a multifaceted process involving key enzymes. Type III polyketide synthases (PKSs) are crucial in the initial steps, specializing in the synthesis of polyketides like stilbenes, flavonoids, and bibenzyls. mdpi.com Bibenzyl synthase (BBS) is considered a rate-limiting enzyme in this pathway. mdpi.com Molecular docking simulations and gene expression analyses of DsBBS1 and DsBBS2 in Dendrobium sinense have shown their significant role in bibenzyl production, with the highest expression found in the roots. mdpi.com

Precursor feeding strategies have been explored to enhance the production of related secondary metabolites. For instance, the application of caffeic acid, ferulic acid, and p-coumaric acid to Dendrobium fimbriatum cultures has been shown to influence the phenolic and flavonoid content. ebin.pub This suggests that these compounds, or closely related molecules, may serve as precursors in the broader biosynthetic network leading to compounds like Dendrocandin C.

A hypothetical biosynthetic pathway for a dendrocandin analogue has been proposed, highlighting the importance of specific chemical reactions. researchgate.net While not directly for Dendrocandin C, this analogue's synthesis involved a [4+2]-cycloaddition and a Wittig reaction, starting from 3,4-dihydroxybenzaldehyde (B13553) and 3,5-dimethoxybenzaldehyde. researchgate.net This provides insight into the types of chemical transformations that could be involved in the natural formation of the dendrocandin skeleton.

Enantioselective Control and Chiral Pool Strategies in Natural Synthesis

Dendrocandin C possesses a specific stereochemistry, being identified as (S)-3,4,4'-trihydroxy-5,α-dimethoxybibenzyl. nih.gov This inherent chirality points to a highly controlled enzymatic process during its biosynthesis. The specific spatial arrangement of functional groups is critical for the biological activity of many natural products.

While the precise enzymatic mechanisms dictating the enantioselectivity of Dendrocandin C's synthesis are still under investigation, the presence of a single enantiomer suggests that the enzymes involved in its formation are stereospecific. This is a common feature in natural product biosynthesis, where enzymes create specific three-dimensional active sites that favor the formation of one enantiomer over the other.

The concept of a "chiral pool" in natural synthesis refers to the use of readily available chiral molecules as starting materials. In the context of Dendrocandin C, it is plausible that its biosynthesis utilizes chiral precursors derived from primary metabolism, such as amino acids or sugars. These chiral building blocks would then be incorporated into the bibenzyl scaffold, influencing the final stereochemistry of the molecule. However, specific studies detailing a chiral pool strategy for Dendrocandin C are not yet prevalent in the available literature.

Synthetic Strategies for Dendrocandin C and Analogues

Total Synthesis Approaches for the Dendrocandin Scaffold

Total synthesis of the dendrocandin framework hinges on the strategic formation of its characteristic stilbenolignan skeleton, which features a phenylpropane unit linked via a dioxane bridge.

A previously reported total synthesis of a dendrocandin, starting from 3,4-dihydroxybenzaldehyde (B13553) and 3,5-dimethoxybenzaldehyde, utilized a [4+2]-cycloaddition and a Wittig reaction as pivotal steps. acs.orgnih.gov The [4+2]-cycloaddition, or Diels-Alder reaction, is a powerful tool for forming six-membered rings, such as the dioxane bridge found in the dendrocandin skeleton. nih.govnih.govmdpi.com This reaction can be relatively insensitive to the electronic properties of the reacting partners, making it a versatile method for complex molecule synthesis. nih.gov

The Wittig reaction is a widely used method for creating carbon-carbon double bonds from aldehydes or ketones and a phosphonium (B103445) ylide, producing an alkene and triphenylphosphine (B44618) oxide. nih.govresearchgate.netnih.gov This reaction is instrumental in forming the linkage between the different aromatic portions of the molecule. nih.govacs.org The stereochemical outcome of the Wittig reaction can often be controlled by the nature of the ylide and the reaction conditions, allowing for the selective synthesis of either (E) or (Z)-alkenes. nih.gov

Coupling chemistry is also central to these synthetic strategies. nih.govacs.org These reactions, often catalyzed by transition metals, are essential for forming the carbon-carbon and carbon-heteroatom bonds that constitute the molecular backbone. mdpi.comrsc.orgrsc.org

| Reaction Type | Role in Dendrocandin Synthesis | Key Features |

| [4+2]-Cycloaddition | Formation of the central dioxane ring system. acs.orgnih.gov | Efficiently constructs six-membered rings. nih.gov |

| Wittig Reaction | Creation of carbon-carbon double bonds to link molecular fragments. nih.govacs.orgresearchgate.net | Converts aldehydes/ketones to alkenes. nih.gov |

| Coupling Chemistry | Formation of key C-C and C-O bonds in the scaffold. nih.govacs.org | Often transition-metal catalyzed; versatile bond formation. rsc.org |

Achieving the correct stereochemistry is a critical challenge in the synthesis of natural products. Dendrocandin C is the (S)-stereoisomer of the molecule. chemrxiv.orgmdpi.com The total synthesis of natural products and their stereoisomers often requires full control over the creation of stereogenic centers. beilstein-journals.org

Stereocontrol can be achieved using several methods:

Chiral Pool Synthesis : Starting from enantiomerically pure building blocks. beilstein-journals.org

Chiral Auxiliaries : Temporarily incorporating a chiral group that directs the stereochemical outcome of a reaction. researchgate.net

Asymmetric Catalysis : Using chiral catalysts or ligands to favor the formation of one enantiomer or diastereomer over another. beilstein-journals.org

In the synthesis of complex polyketides, for example, specific stereogenic centers can be installed via stereocontrolled reduction of ketone intermediates using established protocols like the Narasaka–Prasad reduction for syn-diols or using reagents like tetramethylammonium (B1211777) triacetoxyborohydride (B8407120) for anti-diols. beilstein-journals.org While specific chiral induction methods for the total synthesis of Dendrocandin C itself are not detailed in the available literature, the synthesis of related lignans (B1203133) offers insight. A notable biocatalytic approach involves the use of dirigent proteins , which can guide the stereoselective coupling of precursor molecules in the presence of an oxidizing enzyme like laccase. acs.org This method allows for the formation of specific stereoisomers by controlling the orientation of the radical intermediates during bond formation. acs.org

Advanced Reaction Methodologies (e.g., [4+2]-Cycloaddition, Wittig Reaction, Coupling Chemistry)

Chemical Synthesis of Dendrocandin Analogues and Derivatives

The synthesis of analogues and derivatives is crucial for exploring the structure-activity relationships (SAR) of a natural product and developing compounds with improved properties.

Researchers have designed and synthesized analogues of dendrocandins to evaluate their biological potential. In one study, a dendrocandin analogue was prepared via a nine-step total synthesis. nih.govacs.org This analogue demonstrated significant cytotoxic activity against various human cancer cell lines, including MCF-7, A549, and HepG-2, with one study reporting an IC50 value of 16.27 ± 0.26 µM against SW480 cells. acs.org The synthesis of such analogues allows for the systematic modification of the parent structure—for example, by altering substituent groups on the aromatic rings—to probe which features are essential for bioactivity. rsc.orgfmach.it

Moving beyond simple analogues, the exploration of entirely new molecular scaffolds derived from natural products is a key strategy in drug discovery to access novel chemical space. unibuc.ronih.govfrontiersin.orgmdpi.com This can involve significant structural modifications, such as ring-cleavage, expansion, or fusion reactions, to create a core structure not found in nature. unibuc.ro While the generation of truly novel scaffolds based on Dendrocandin C is not yet a major focus in the literature, the principles of scaffold design are well-established. mdpi.com For dendrocandins, this could hypothetically involve:

Cleavage of the central dioxane ring to create more flexible, open-chain structures.

Modification or replacement of one of the phenyl rings with a different heterocyclic system.

Using the bibenzyl core as a template for building more complex, three-dimensional structures. rsc.org

Such "pseudo-natural products" combine fragments of known natural products into unprecedented arrangements, potentially leading to new biological activities. frontiersin.org

Design and Synthesis of Structurally Modified Analogues

Chemoenzymatic and Biocatalytic Approaches in Dendrocandin Synthesis

Chemoenzymatic and biocatalytic methods offer powerful, environmentally friendly alternatives to traditional organic synthesis, leveraging the high selectivity of enzymes. mdpi.combeilstein-journals.orgmdpi.com Although a complete chemoenzymatic synthesis of Dendrocandin C has not been reported, biocatalysis is highly relevant for this class of molecules. nih.govfmach.it

Lignans and stilbenolignans are formed in nature through the oxidative coupling of phenolic precursors. nih.govchemrxiv.org This key transformation can be mimicked in the lab using laccase enzymes. nih.govchemrxiv.orgrsc.org Laccases are multi-copper oxidases that use molecular oxygen to catalyze the one-electron oxidation of phenols, generating radical intermediates that then couple to form dimers and oligomers. nih.govnih.gov This approach has been used to synthesize various bioactive lignans and neolignans. nih.govchemrxiv.org

Furthermore, the challenge of stereocontrol in these coupling reactions can be addressed biocatalytically. As mentioned, dirigent proteins can work in concert with laccases to guide the coupling of two different precursor molecules (heterocoupling) in a highly regio- and enantioselective manner, producing complex natural product analogues with defined stereochemistry. acs.org

The biosynthesis of the necessary precursors can also be accomplished enzymatically. For instance, enzymes responsible for the initial steps of bibenzyl synthesis have been identified, and stilbene (B7821643) synthases can be used to produce various polyketide products from different starter and extender substrates. nih.govunibuc.ro The broader biosynthetic pathways for related alkaloids in Dendrobium species, such as dendrobine, have been studied, revealing a host of enzymes including synthases and cytochrome P450s that could potentially be engineered for the synthesis of dendrocandin precursors. nih.govmdpi.com These biocatalytic tools represent a promising future direction for the efficient and stereocontrolled synthesis of Dendrocandin C and its analogues. nih.gov

Mechanistic Investigations of Biological Activities in Vitro Focus

Anti-proliferative and Apoptosis-Inducing Mechanisms of Dendrocandin C

Dendrocandin C has demonstrated notable anti-proliferative effects, primarily investigated in the context of cancer cell lines. Its mode of action involves the intricate modulation of key cellular signaling pathways that govern cell survival and programmed cell death.

The PI3K/Akt signaling pathway is a critical regulator of numerous cellular processes, including survival, proliferation, and migration. escholarship.org Its overactivation is a common feature in many cancers, making it a prime target for therapeutic intervention. Dendrocandin C has been shown to exert its anti-proliferative effects by directly interfering with this pathway.

Research on human liver cancer (HepG2) cells indicates that dendrocandins (DDCDs) can significantly attenuate the levels of phosphorylated AKT (p-AKT). researchgate.net The phosphorylation of AKT is a crucial step in its activation; by reducing p-AKT levels, Dendrocandin C effectively inhibits the downstream signaling cascade that promotes cell survival and growth. researchgate.net This inhibitory action is consistent with findings that extracts from Dendrobium officinale, a natural source of dendrocandins, suppress the PI3K-Akt signaling pathway in lung cancer cells. akjournals.com The modulation of AKT signaling is a key mechanism behind the observed anticancer activity of Dendrocandin C. researchgate.net

Dendrocandin C has been found to induce significant apoptosis in HepG2 cancer cells. researchgate.net Apoptosis, or programmed cell death, is a tightly regulated process essential for removing damaged or cancerous cells. A key hallmark of apoptosis is the activation of a family of proteases called caspases. nih.gov

Once activated, executioner caspases, such as caspase-3, cleave a variety of cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis. frontiersin.org One of the most important substrates of caspase-3 is Poly(ADP-ribose) polymerase (PARP). frontiersin.orgresearchgate.net The cleavage of PARP by caspase-3 is considered a definitive marker of apoptosis. frontiersin.orgmdpi.com This cleavage event inactivates PARP, which is involved in DNA repair. This inactivation prevents the cell from repairing DNA damage and also conserves cellular energy (in the form of ATP) that is required for the later stages of the apoptotic process. nih.govfrontiersin.org The ability of Dendrocandin C to induce apoptosis suggests its engagement with the caspase-PARP signaling axis, a central mechanism in its anticancer effects. researchgate.netfrontiersin.org

To understand the inhibitory effect of Dendrocandin C on the AKT pathway, molecular modeling studies have been conducted. These studies reveal that Dendrocandin C likely binds directly to the active site of the AKT protein. researchgate.net The stability of this ligand-protein complex is maintained through a series of specific molecular interactions.

| Interaction Type | Number of Interactions | Key Interacting Residues | Reference |

|---|---|---|---|

| Hydrogen Bonds | 4 | LYS158, ILE180, GLU234 | researchgate.net |

| Hydrophobic Interactions | 2 | Not specified | researchgate.net |

| π-Alkyl Interaction | 1 | Not specified | researchgate.net |

Programmed Cell Death Induction: Apoptosis-Related Protein Expression and Activation (e.g., PARP, Caspases)

Antioxidant Mechanisms of Dendrocandin Analogues

Dendrocandin analogues, which share a core chemical structure, have been investigated for their antioxidant properties. Their ability to scavenge free radicals is attributed to specific chemical mechanisms that are highly dependent on the surrounding medium. researchgate.netnih.gov The presence of phenolic hydroxyl groups in their structure is crucial for this activity. researchgate.net

The primary mechanisms by which phenolic compounds like dendrocandin analogues scavenge free radicals are Hydrogen Atom Transfer (HAT), Electron-Transfer-Proton-Transfer (ET-PT), and Sequential Proton-Loss-Electron-Transfer (SPLET). researchgate.netnih.gov

In the HAT mechanism, the antioxidant directly donates a hydrogen atom to a free radical, thereby neutralizing it. nih.govmdpi.com Quantum-chemical studies have identified the HAT mechanism as the most favorable and effective pathway for the antioxidant activity of dendrocandin analogues, particularly in the gas phase and non-polar solvents. researchgate.netnih.govresearchgate.net

The ET-PT mechanism involves two steps: the antioxidant first transfers an electron to the radical, followed by the transfer of a proton. nih.gov While possible, studies suggest this pathway is generally less favored for dendrocandin analogues compared to HAT in non-polar environments. researchgate.net

The polarity of the solvent plays a significant role in determining the dominant antioxidant mechanism. researcher.life In polar solvents such as methanol (B129727) and water, the Sequential Proton-Loss-Electron-Transfer (SPLET) mechanism becomes the most thermodynamically favorable pathway for dendrocandin analogues. researchgate.netnih.govresearcher.lifescilit.com

The SPLET mechanism proceeds in two steps:

Proton Loss: The antioxidant molecule first loses a proton (H+), forming a phenolate (B1203915) anion. This step is facilitated by polar solvents that can stabilize the resulting anion. acs.org

Electron Transfer: The phenolate anion then donates an electron to the free radical, neutralizing it. acs.org

This pathway is favored in polar media because the solvent can support the ionization of the phenol, a critical first step that is less likely to occur in non-polar environments. researcher.lifeacs.org

| Environment | Favored Mechanism | Description | Reference |

|---|---|---|---|

| Gas Phase / Non-polar Solvents | Hydrogen Atom Transfer (HAT) | Direct transfer of a hydrogen atom from the antioxidant to the radical. | researchgate.netnih.gov |

| Polar Solvents (e.g., Methanol, Water) | Sequential Proton-Loss-Electron-Transfer (SPLET) | A two-step process involving initial deprotonation of the antioxidant followed by electron transfer to the radical. | researchgate.netresearcher.lifescilit.com |

Thermodynamically Favored Mechanisms: Sequential Proton-Loss-Electron-Transfer (SPLET) in Polar Media

Other Relevant In Vitro Biological Activities of Dendrocandin Family Compounds

Beyond antioxidant effects, compounds from the dendrocandin family and related bibenzyls found in Dendrobium species exhibit a range of other significant biological activities in vitro. researchgate.netresearchgate.net These include anti-inflammatory, immunomodulatory, and metabolic regulatory effects, highlighting their potential as multifaceted therapeutic leads. researchgate.netnih.govnih.gov

Chronic inflammation is a key factor in the pathology of numerous diseases. nih.govphcogj.com Bibenzyl compounds, including those of the dendrocandin family, have demonstrated notable anti-inflammatory properties in various in vitro models. researchgate.netmdpi.com The stems of Dendrobium plants, a source of these compounds, have a history of use in traditional medicine for inflammatory conditions. researchgate.net

Research has shown that extracts from these plants can modulate key inflammatory pathways. For instance, an ethanol (B145695) extract of Dendrobium huoshanense stems was found to significantly inhibit the production of nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-1β (IL-1β) in lipopolysaccharide (LPS)-induced RAW 264.7 macrophages. researchgate.net Similarly, synthetic derivatives of dendrobine, a related alkaloid, have been developed to enhance anti-inflammatory potency. nih.gov One such derivative effectively reduced NO generation in LPS-stimulated RAW264.7 cells and suppressed the expression of the pro-inflammatory enzymes inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). nih.gov These findings suggest that dendrocandin-related compounds can interfere with major inflammatory signaling cascades. researchgate.netnih.gov

Table 2: In Vitro Anti-inflammatory Activities of Dendrocandin-Related Compounds

| Compound/Extract | Cell Line | Assay/Target | Key Finding | Citations |

|---|---|---|---|---|

| D. huoshanense ethanol extract | RAW 264.7 Macrophages | Inhibition of NO, TNF-α, IL-1β | Significantly reduced the production of key pro-inflammatory mediators upon LPS stimulation. | researchgate.net |

| Dendrobine Derivative 14 | RAW 264.7 Macrophages | Inhibition of NO, iNOS, COX-2 | Potently inhibited NO production (IC₅₀ of 2.96 μM) and reduced the expression of inflammatory enzymes. | nih.gov |

The ability to modulate the immune system is another important biological activity attributed to the dendrocandin family and associated compounds. researchgate.netresearchgate.net Immunomodulation involves controlling immune cell function and modifying immunological responses, which can be beneficial in treating autoimmune diseases or boosting immune defense. researchgate.netnih.gov

In vitro studies have demonstrated that bioactive compounds from Dendrobium species can influence immune cell activity. For example, purified polysaccharides from Dendrobium officinale were shown to stimulate immune activities in the human leukemia monocytic cell line THP-1 by activating the extracellular signal-regulated kinases 1/2 (ERK1/2) and NF-κB signaling pathways. nih.gov Dendrobine, a related compound, is also reported to have immunomodulatory effects that control immune cell function. researchgate.net These activities underscore the potential of this class of compounds to interact with and regulate key components of the cellular immune response. researchgate.netnih.gov

Table 3: In Vitro Immunomodulatory Activities of Dendrocandin-Related Compounds

| Compound/Extract | Cell Type | Mechanism/Effect | Key Finding | Citations |

|---|---|---|---|---|

| D. officinale Polysaccharides | THP-1 Cells | Activation of ERK1/2 and NF-κB pathways | Stimulated immune activity via key signaling pathways at a concentration of 25 μg/mL. | nih.gov |

| Dendrobine | Immune Cells | Control of immune cell function | Modifies immunological responses. | researchgate.net |

Metabolic disorders such as obesity and type 2 diabetes are pressing global health issues. nih.gov Bibenzyl compounds from orchids have emerged as promising candidates for managing these conditions due to their anti-inflammatory, antioxidant, and insulin-sensitizing properties. researchgate.netnih.gov

The anti-obesity potential of bibenzyls has been explored through their effects on adipocyte differentiation and lipid metabolism. nih.gov Adipocyte differentiation is a critical process in the formation of fat cells, and its inhibition is a key strategy for anti-obesity drug development. nih.gov Specific bibenzyl derivatives have demonstrated the ability to inhibit adipocyte differentiation and lipid accumulation in vitro. nih.gov For example, the bibenzyls gigantol (B150167) and batatasin III were studied for their effects on lipid metabolism in 3T3-L1 pre-adipocytes. researchgate.netnih.gov These studies often use Oil Red O staining to visualize and quantify lipid accumulation within the cells. nih.gov

Another important therapeutic target for obesity and diabetes is the enzyme protein tyrosine phosphatase-1B (PTP1B), which negatively regulates insulin (B600854) signaling. jst.go.jp Inhibition of PTP1B can enhance insulin sensitivity. Several newly isolated prenylated bibenzyls from Aglaia abbreviata have shown potent PTP1B inhibitory activity, with IC₅₀ values in the low micromolar range, making them potential leads for new anti-diabetic and anti-obesity agents. jst.go.jp

Table 4: In Vitro Metabolic Regulatory Activities of Related Bibenzyls

| Compound | Assay / Cell Line | Activity | Key Finding | Citations |

|---|---|---|---|---|

| Gigantol, Batatasin III | Adipocyte Differentiation (3T3-L1 cells) | Anti-obesity | Modulated lipid metabolism and glucose uptake during adipocyte differentiation. | nih.gov, researchgate.net |

| Aglaiabbrevin C | PTP1B Inhibition | Anti-obesity, Anti-diabetic | Potent inhibition of PTP1B with an IC₅₀ value of 2.23±0.14 µM. | jst.go.jp |

| Aglaiabbrevin B | PTP1B Inhibition | Anti-obesity, Anti-diabetic | Strong inhibition of PTP1B with an IC₅₀ value of 2.44±0.35 µM. | jst.go.jp |

| Aglaiabbrevin A | PTP1B Inhibition | Anti-obesity, Anti-diabetic | Exhibited PTP1B inhibition with an IC₅₀ value of 2.58±0.52 µM. | jst.go.jp |

| Riccardin C | Cholesterol Efflux (THP-1 cells) | Anti-obesity | Promoted cholesterol efflux, indicating potential as an anti-obesity agent. | nih.gov |

Structure Activity Relationship Sar Studies of Dendrocandins

Correlating Structural Features with In Vitro Anti-proliferative Activity

Dendrocandins have demonstrated notable anti-proliferative activity against various cancer cell lines. researchgate.netresearchgate.net SAR studies are crucial in pinpointing the specific parts of the molecule that are essential for this cytotoxic effect.

Elucidation of Essential Structural Motifs and Substituent Effects

The fundamental structure of dendrocandins, which includes a stilbenolignan skeleton linked to a phenylpropane unit via a dioxane bridge, is foundational to its biological activity. researchgate.net The nature and position of substituents on the aromatic rings significantly influence the anti-proliferative potency. researchgate.netresearchgate.net

For instance, a synthesized dendrocandin analogue demonstrated potent cytotoxicity against a panel of six human cancer cell lines, including MCF-7, A549, A431, SW480, HepG-2, and HL-60, with an IC50 value of 16.27 ± 0.26 µM against SW480 cells. researchgate.netnih.gov This suggests that the core dendrocandin framework is a promising starting point for developing anti-tumor agents. nih.gov Further studies on various bibenzyl derivatives, the class to which dendrocandins belong, have shown that different substituents can lead to a range of pharmacological activities, including the inhibition of cell proliferation and the induction of apoptosis. researchgate.net The presence of an aryl or heteroaryl fragment attached to a linker has been identified as a requirement for the anti-tumor activity in related compounds. researchgate.net

The anti-proliferative activity of dendrocandin analogues is influenced by the specific substituents on the molecule. The table below summarizes the cytotoxic activity of a synthesized dendrocandin analogue against various human cancer cell lines.

| Cell Line | IC50 (µM) |

| SW480 | 16.27 ± 0.26 |

| MCF-7 | Data not specified |

| A549 | Data not specified |

| A431 | Data not specified |

| HepG-2 | Data not specified |

| HL-60 | Data not specified |

| Data from a study on a synthesized dendrocandin analogue. researchgate.net |

Impact of Stereochemistry on Biological Potency

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, can have a profound impact on the biological activity of a drug. unimi.itnih.gov This is because biological targets, such as enzymes and receptors, are themselves chiral, and thus may interact differently with different enantiomers of a chiral drug. nih.gov

In the context of dendrocandins and their analogues, while specific studies on the direct impact of stereochemistry on anti-proliferative activity are not extensively detailed in the provided results, the general principles of medicinal chemistry suggest it is a critical factor. For many classes of compounds, stereochemistry is a key determinant of both potency and pharmacokinetics. unimi.it For example, in other natural product-inspired compounds, a change in the configuration at specific chiral centers can significantly decrease antitumor activity. x-mol.net This highlights the importance of controlling the stereochemistry during the synthesis of dendrocandin analogues to ensure optimal interaction with their biological targets. unimi.it

SAR for Antioxidant Potential of Dendrocandin Analogues

Several dendrocandin analogues have been identified as potent antioxidant agents, capable of scavenging free radicals. nih.gov SAR studies in this area focus on how modifications to the molecular structure affect this antioxidant capacity.

Influence of Aromatic Ring Substitutions on Radical Scavenging Efficacy (e.g., Role of the D ring)

The substitution pattern on the aromatic rings of dendrocandin analogues is a key determinant of their antioxidant activity. researchgate.netresearchgate.net Computational studies using density functional theory (DFT) have revealed that the D ring, in particular, plays a significant role in mediating the antioxidant activity of these compounds. researchgate.netresearchgate.netnih.govscilit.com

The ability of a compound to donate a hydrogen atom is a crucial aspect of its radical scavenging activity. The bond dissociation enthalpy (BDE) of the hydroxyl groups is a key parameter in this regard, with lower BDE values indicating a greater ease of hydrogen donation. Studies have shown that the position of hydroxyl groups on the D ring can significantly influence the BDE. researchgate.net For example, in certain dendrocandin analogues, the O(5)-OH group exhibited the lowest BDE, indicating it is a primary site for hydrogen atom abstraction. researchgate.net

Role of Hydroxyl and Methoxy (B1213986) Group Positioning

The number and position of hydroxyl (-OH) and methoxy (-OCH3) groups on the aromatic rings are critical for the antioxidant potential of dendrocandin analogues. nih.govmdpi.com Phenolic hydroxyl groups are the primary centers of antioxidant activity, and their ability to donate a hydrogen atom is influenced by the presence of other functional groups. nih.govresearchgate.net

The antioxidant activity of flavonoids, a related class of compounds, is significantly decreased when hydroxyl groups are substituted with methoxy groups. nih.gov This underscores the primary importance of the phenolic hydroxyl groups in radical scavenging.

Computational Approaches in SAR Elucidation and Predictive Modeling

Computational methods are increasingly being used to streamline the drug discovery process, including the elucidation of SAR and the development of predictive models. silicos-it.benih.govnih.gov These approaches allow for the rapid screening of large virtual libraries of compounds and the prediction of their biological activities, saving time and resources. nih.gov

For dendrocandins, quantum-chemical calculations based on density functional theory (DFT) have been employed to study the relationship between their chemical structures and antioxidant properties. researchgate.netresearchgate.netnih.govscilit.com These studies have calculated various parameters, such as the highest occupied molecular orbital (HOMO), lowest unoccupied molecular orbital (LUMO), and molecular electrostatic potentials (MEPs), to understand the antioxidant mechanisms. researchgate.netresearchgate.netnih.gov Such computational models have successfully predicted that the D ring plays a crucial role in the antioxidant activity of dendrocandin analogues and that the hydrogen atom transfer (HAT) mechanism is the most favorable pathway for their radical scavenging activity in the gas phase. researchgate.netresearchgate.netnih.govscilit.com

Predictive modeling, which uses historical data and machine learning algorithms to forecast future outcomes, is another powerful tool. actian.com While specific applications of predictive modeling for Dendrocandin C are not detailed in the provided results, the general methodology holds great promise for accelerating the development of new dendrocandin-based therapies. nih.govdovepress.com By building models based on existing SAR data, it may be possible to predict the anti-proliferative and antioxidant activities of novel, unsynthesized dendrocandin analogues.

Quantum Chemical Descriptors and Reactivity Indices

Quantum-chemical calculations, primarily using density functional theory (DFT), have been instrumental in understanding the antioxidant properties of dendrocandin analogues. researchgate.netscilit.comnih.gov These studies analyze the relationship between the chemical structures of these compounds and their ability to scavenge free radicals through mechanisms like hydrogen atom transfer (HAT), electron-transfer-proton-transfer (ET-PT), and sequential proton-loss-electron-transfer (SPLET). researchgate.netresearchgate.netresearchgate.net

To quantify the reactivity and antioxidant potential, several quantum chemical descriptors are calculated. researchgate.netrasayanjournal.co.in Key among these are the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netresearchgate.net The HOMO energy relates to a molecule's capacity to donate an electron, while the LUMO energy indicates its ability to accept an electron. The energy gap between HOMO and LUMO is a critical parameter for molecular reactivity. rasayanjournal.co.in

In addition to frontier molecular orbitals, a range of reactivity indices are evaluated to predict the behavior of dendrocandin analogues. researchgate.netnih.gov These include:

Chemical Hardness (η): A measure of the molecule's resistance to changes in its electron distribution.

Chemical Potential (μ): Describes the tendency of electrons to escape from the system.

Electrophilicity Index (ω): Quantifies the energy stabilization when a molecule acquires an additional electronic charge from the environment. rasayanjournal.co.insciepub.com

Electrophilic (ω+) and Nucleophilic (ω–) Indices: These provide more specific measures of a molecule's capacity to accept or donate electrons, respectively. researchgate.net

Studies on six different dendrocandin (DDCD) analogues have utilized these descriptors to explore their antioxidant mechanisms. researchgate.netscilit.com The calculations, performed at the B3LYP/6–311++G(2d,2p)//B3LYP/6–31G(d,p) level of theory, revealed that the D-ring of the dendrocandin structure plays a crucial role in its antioxidant activity. researchgate.netnih.gov The analysis of Bond Dissociation Enthalpy (BDE), Ionization Potential (IP), and Proton Affinity (PA) values indicated that the HAT mechanism is the most thermodynamically favorable pathway for radical scavenging in the gas phase. researchgate.net Conversely, in polar solvents such as methanol (B129727) and water, the SPLET mechanism becomes the preferred pathway. researchgate.netnih.gov

Table 1: Key Quantum Chemical Descriptors in Dendrocandin SAR Studies

| Descriptor | Definition/Significance |

|---|---|

| HOMO (Highest Occupied Molecular Orbital) Energy | Indicates the molecule's electron-donating ability. Higher energy often correlates with better antioxidant activity. |

| LUMO (Lowest Unoccupied Molecular Orbital) Energy | Indicates the molecule's electron-accepting ability. |

| Energy Gap (HOMO-LUMO) | A smaller gap suggests higher reactivity of the molecule. |

| Chemical Hardness (η) | Measures resistance to deformation or change. Softer molecules are generally more reactive. |

| Electrophilicity Index (ω) | Represents the ability of a molecule to accept electrons; a global reactivity index. |

| Bond Dissociation Enthalpy (BDE) | The enthalpy change required to break a specific bond (e.g., O-H), crucial for the HAT mechanism. Lower BDE values indicate easier hydrogen donation. |

Molecular Docking and Molecular Dynamics Simulations for Binding Interactions

Molecular modeling techniques, including docking and molecular dynamics (MD) simulations, have been employed to investigate the anticancer potential of dendrocandins, specifically their interaction with the serine/threonine-protein kinase AKT. researchgate.net The AKT signaling pathway is a critical regulator of cell proliferation and survival, and its inhibition is a key strategy in cancer therapy. thermofisher.comcellsignal.com

A study focusing on the effects of a dendrocandin compound (DDCD) in HepG2 liver cancer cells combined in vitro assays with in silico modeling. researchgate.net Molecular docking simulations were performed to predict the binding mode of DDCD within the active site of the AKT protein. researchgate.net The results suggested that DDCD binds effectively, forming multiple stable interactions with key amino acid residues. researchgate.net These interactions were found to be a combination of hydrogen bonds and hydrophobic interactions. researchgate.net

The specific interactions identified from the docking study include:

Four hydrogen bonds. researchgate.net

Two hydrophobic interactions, including a π-π interaction with the residue PHE315. researchgate.net

One π-alkyl interaction. researchgate.net

To validate the stability of the docked pose and analyze the dynamic behavior of the DDCD-AKT complex, molecular dynamics (MD) simulations were conducted. researchgate.netresearchgate.net MD simulations provide a time-dependent view of the conformational changes and stability of a protein-ligand complex in a simulated physiological environment. researchgate.net Key metrics from the MD simulation, such as the Root Mean Square Deviation (RMSD) and Radius of Gyration (Rg), were analyzed. researchgate.net

The RMSD of the complex's alpha carbon atoms was found to be low (approximately 0.25 nm), indicating that the DDCD-AKT complex remained stable throughout the simulation period. researchgate.net Analysis of the Radius of Gyration (Rg) suggested that the binding of DDCD caused a slight loosening in the AKT protein structure, affecting its secondary structure and compactness. researchgate.net These computational findings support the experimental results showing that DDCD can induce apoptosis and reduce the phosphorylation of AKT in HepG2 cells, highlighting its potential as an anticancer agent. researchgate.net

Table 2: Binding Interactions of Dendrocandin (DDCD) with AKT Protein

| Interaction Type | Interacting Residues | Significance |

|---|---|---|

| Hydrogen Bond | ILE315 | Critical for anchoring the ligand in the binding pocket. |

| Hydrophobic (π-π stacking) | PHE315 | Stabilizes the complex through non-covalent interactions between aromatic rings. |

| Hydrophobic (π-alkyl) | PHE315 | Contributes to the overall binding affinity and stability. |

| Other Hydrophobic/Hydrogen Bonds | ILE135, PHE314 | Further stabilize the ligand within the active site of AKT. |

Future Research Directions and Translational Perspectives for Dendrocandin C

Design and Synthesis of Advanced Dendrocandin Analogues with Enhanced Efficacy

The development of dendrocandin analogues through total synthesis represents a promising strategy to enhance its therapeutic properties. researchgate.netnih.gov Researchers have successfully synthesized a dendrocandin analogue, demonstrating its potent cytotoxicity against various human cancer cell lines. researchgate.net The synthesis process, which involved key steps like coupling and Wittig reactions, yielded a compound that was evaluated for its in vitro anticancer activity using MTT assays on six human cancer cell lines, including MCF-7, A549, and HepG2. researchgate.net The results indicated that the synthesized analogue exhibited significant cytotoxicity, with an IC50 value of 16.27 ± 0.26 µM. researchgate.net

Further studies have focused on understanding the structure-activity relationships of dendrocandin analogues to guide the design of new compounds with improved antioxidant capabilities. researchgate.net Density functional theory (DFT) has been employed to explore the antioxidant mechanisms of these analogues, revealing that the hydrogen atom transfer (HAT) mechanism is predominant. researchgate.netacs.org These computational studies provide a theoretical foundation for optimizing the chemical structure of dendrocandins to create derivatives with superior bioactivity. researchgate.net The insights gained from both synthetic and computational approaches are crucial for the rational design of advanced dendrocandin analogues with enhanced efficacy for potential therapeutic use. researchgate.netresearchgate.net

Investigation of Synergistic Effects with Complementary Bioactive Compounds

Exploring the synergistic effects of Dendrocandin C with other bioactive compounds is a critical area of future research that could lead to more effective therapeutic strategies. mdpi.comnih.gov The combination of natural compounds with conventional drugs or other bioactive molecules can enhance therapeutic efficacy, reduce toxicity, and overcome drug resistance. mdpi.com For instance, studies on other natural compounds like curcumin (B1669340) have shown that combination therapies can lead to synergistic effects in treating various diseases, including cancer. nih.gov

The principle of synergy, where the combined effect of substances is greater than the sum of their individual effects, is a well-established concept in pharmacology. mdpi.comijfsab.com Investigating these interactions for Dendrocandin C could unlock new therapeutic possibilities. mdpi.com For example, combining Dendrocandin C with other phytochemicals from Dendrobium species or with standard chemotherapeutic agents could potentiate its anticancer activities. frontiersin.orgmdpi.com Future studies should focus on identifying optimal combinations and elucidating the underlying mechanisms of these synergistic interactions, which may involve targeting multiple signaling pathways or enhancing the bioavailability of the compounds. mdpi.comfrontiersin.org

Advanced Computational Modeling for Mechanism Prediction and Rational Drug Design

Advanced computational modeling is a powerful tool for predicting the mechanism of action of Dendrocandin C and guiding the rational design of new therapeutic agents. frontiersin.orgnih.gov Molecular modeling techniques, such as molecular docking and quantum chemical studies, have already been used to investigate the anticancer effects of dendrocandins. researchgate.net These studies have provided insights into how these compounds bind to biological targets, such as the protein kinase AKT, and have helped to understand the structural features essential for their bioactivity. researchgate.net

Computational models can simulate the complex interactions between drugs and biological systems, helping to identify potential molecular targets and predict the effects of chemical modifications on a compound's efficacy. frontiersin.orgnih.gov For instance, models can be developed to study the pharmacodynamics of Dendrocandin C, including its interactions with receptors, enzymes, and ion channels. mdpi.comnih.gov By integrating data from omics technologies, such as genomics and proteomics, with computational modeling, researchers can build comprehensive models to understand drug resistance and devise effective treatment strategies. frontiersin.org The use of machine learning and deep neural networks can further enhance the predictive power of these models, accelerating the discovery and development of novel Dendrocandin C-based therapies. frontiersin.orgarxiv.org

Exploration of Novel In Vitro Biological Targets and Pathways

Identifying novel in vitro biological targets and pathways for Dendrocandin C is crucial for expanding its therapeutic applications. nih.govmdpi.com While research has shown that dendrocandins can induce apoptosis and inhibit cancer cell proliferation by targeting the AKT signaling pathway, there is potential for this compound to interact with other cellular mechanisms. researchgate.net The diverse pharmacological activities of compounds from Dendrobium species, including anti-inflammatory, antioxidant, and immunomodulatory effects, suggest that Dendrocandin C may have multiple biological targets. mdpi.comaginganddisease.org

Q & A

Q. What are the primary methodologies for isolating and purifying Dendrocandin C from natural sources?

Dendrocandin C is typically isolated using column chromatography (e.g., silica gel, Sephadex LH-20) combined with preparative HPLC for purification . Solvent systems such as chloroform-methanol-water or ethyl acetate-methanol are optimized based on polarity. Structural validation requires NMR (¹H, ¹³C, 2D-COSY) and mass spectrometry (HR-ESI-MS) to confirm molecular weight and connectivity .

Q. How is the structural elucidation of Dendrocandin C validated in the absence of crystallographic data?

Advanced spectroscopic techniques, including NOESY (for stereochemistry) and HMBC (for long-range coupling), are critical. Comparative analysis with structurally similar compounds (e.g., Dendrocandin B or E) helps resolve ambiguities . Density Functional Theory (DFT) calculations may supplement experimental data to predict NMR shifts .

Q. What in vitro assays are commonly used to assess the bioactivity of Dendrocandin C?

Standard assays include:

- Antioxidant activity : DPPH/ABTS radical scavenging assays .

- Cytotoxicity : MTT/XTT assays against cancer cell lines (e.g., HepG2, A549) .

- Anti-inflammatory activity : ELISA-based measurement of TNF-α/IL-6 suppression in LPS-stimulated macrophages . Positive controls (e.g., ascorbic acid, doxorubicin) and dose-response curves are mandatory for validation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for Dendrocandin C across studies?

Discrepancies may arise from variations in:

- Sample purity : Impurities ≥5% can skew bioactivity; validate via HPLC-DAD/ELSD .

- Assay conditions : Standardize cell culture media, incubation times, and solvent controls .

- Statistical rigor : Use ANOVA with post-hoc tests (e.g., Tukey’s HSD) to confirm significance thresholds (p < 0.05) . Systematic reviews (per Cochrane guidelines) should meta-analyze data while accounting for heterogeneity .

Q. What experimental designs are optimal for studying Dendrocandin C’s mechanism of action in neurodegenerative models?

- In vitro : Use SH-SY5Y neurons with oxidative stress induction (e.g., H₂O₂, rotenone) to measure ROS reduction via flow cytometry .

- In vivo : Transgenic murine models (e.g., APP/PS1 for Alzheimer’s) with dose-dependent oral administration. Monitor biomarkers (Aβ42, tau phosphorylation) via Western blot .

- Omics integration : Transcriptomics (RNA-seq) and metabolomics (LC-MS) to identify pathway modulation .

Q. How can researchers address the limited bioavailability of Dendrocandin C in preclinical studies?

- Formulation optimization : Nanoencapsulation (liposomes, PLGA nanoparticles) to enhance solubility .

- Pharmacokinetic studies : LC-MS/MS to quantify plasma/tissue concentrations over time .

- Prodrug synthesis : Introduce ester groups to improve intestinal absorption, validated via Caco-2 cell permeability assays .

Q. What strategies are recommended for validating Dendrocandin C’s targets in multi-component biological systems?

- Network pharmacology : Combine SwissTargetPrediction and STRING databases to map protein interaction networks .

- CRISPR/Cas9 knockout models : Validate target genes (e.g., Nrf2, NF-κB) in cellular assays .

- Surface Plasmon Resonance (SPR) : Confirm direct binding affinity between Dendrocandin C and putative targets .

Methodological Best Practices

- Data reproducibility : Publish raw spectra, chromatograms, and statistical code in supplementary materials .

- Ethical reporting : Disclose conflicts of interest and adhere to ARRIVE guidelines for animal studies .

- Literature synthesis : Use tools like Covidence for systematic review management and PRISMA flow diagrams .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.